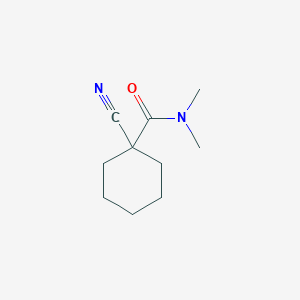![molecular formula C13H16FNO3 B7588186 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone, also known as FPE or Fluorophenmetrazine, is a research chemical that belongs to the class of phenethylamines. It is a potent psychostimulant that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
Mechanism of Action
2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone acts as a potent dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in enhanced cognitive function, improved mood, and increased motivation.
Biochemical and Physiological Effects:
2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, which leads to an increase in alertness, focus, and motivation. It also increases heart rate and blood pressure, which can lead to cardiovascular complications if used in high doses.
Advantages and Limitations for Lab Experiments
2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone has several advantages and limitations for lab experiments. It is a potent psychostimulant that can be used to study the effects of dopamine and norepinephrine on cognitive function and behavior. However, its potential for abuse and addiction makes it difficult to use in human studies. Additionally, the lack of long-term safety data and potential for adverse effects limits its use in clinical trials.
Future Directions
There are several future directions for research on 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone. One area of interest is the development of 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone analogs that have improved safety profiles and therapeutic potential. Another area of interest is the study of 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to determine the long-term safety and efficacy of 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone in humans.
Conclusion:
In conclusion, 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone is a potent psychostimulant that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, which leads to an increase in neurotransmitter levels in the brain. While 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone has several advantages for lab experiments, its potential for abuse and addiction and lack of long-term safety data limit its use in clinical trials. Further research is needed to determine the safety and efficacy of 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone for therapeutic use in humans.
Synthesis Methods
The synthesis of 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone involves the reaction of 4-fluoroanisole with 1-(2-bromoethyl)pyrrolidine in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium borohydride to yield 2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone. The synthesis method is relatively simple and has been optimized for large-scale production.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-10-3-5-12(6-4-10)18-9-13(17)15-7-1-2-11(15)8-16/h3-6,11,16H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYQEGYQUXGLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)